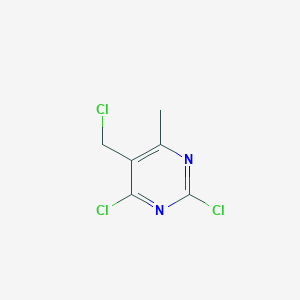

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine

Description

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine is a halogenated pyrimidine derivative characterized by its reactive chloromethyl and dichloro substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems with pharmaceutical relevance. Key applications include:

- Synthetic Synthon: It facilitates nucleophilic substitution reactions due to its labile chlorine atoms. For example, it reacts with aminobenzoates to form tert-butyl derivatives and undergoes heterocyclization with thiazol-2-amine to generate pyrimido-thiazolo fused systems .

- Medicinal Chemistry: Derivatives of this compound, such as tricyclic thienopyrimidines, exhibit antimicrobial activity .

Properties

IUPAC Name |

2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c1-3-4(2-7)5(8)11-6(9)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHHRYQLVDQYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544031 | |

| Record name | 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16768-43-7 | |

| Record name | 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine typically involves the chlorination of 5-methyl-2,4-dichloropyrimidine. One common method includes the reaction of 5-methyl-2,4-dichloropyrimidine with formaldehyde and hydrochloric acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The chloromethyl group at position 5 can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Carboxylic acid derivatives.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of enzyme inhibitors and other biologically active molecules.

Medicine: The compound is a key intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.

Industry: It is employed in the production of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine is primarily based on its ability to interact with nucleophilic sites in biological molecules. The chloromethyl group at position 5 is highly reactive and can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Pharmacological Profiles

- Antimicrobial Activity: Derivatives of the target compound, such as pyrimido-thiazolo fused systems, show activity against C. albicans and P. aeruginosa .

- Antitumor Activity: DAMP exhibits potent antiproliferative effects but causes dose-limiting CNS toxicity and myelosuppression.

- Boron Delivery : The carboranyl analogue of the target compound is explored for boron neutron capture therapy due to its high boron content .

Physicochemical and Pharmacokinetic Properties

- Solubility and Stability : The chloromethyl group enhances reactivity but may reduce stability compared to DAMP , which is lipophilic and rapidly metabolized into hydrophilic derivatives .

- Metabolism: DAMP is metabolized into two primary forms (lipophilic and hydrophilic), with 73% excretion within 48 hours .

Biological Activity

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound has been investigated for its potential applications in pharmaceuticals, particularly in the development of anti-inflammatory and antimalarial agents. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H6Cl3N

- Molecular Weight : 208.49 g/mol

The presence of chlorine atoms and a chloromethyl group contributes to its reactivity and biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

- Inhibition of COX Enzymes : A study demonstrated that certain pyrimidine derivatives exhibited significant inhibitory effects on COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs such as diclofenac and celecoxib .

| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | - | - |

| Diclofenac | TBD | - | - |

Antimalarial Activity

Another significant aspect of the biological activity of this compound is its potential as an antimalarial agent. Recent research has identified novel pyrimidine derivatives as dual inhibitors of plasmodial kinases, which are essential for the malaria parasite's lifecycle.

- Plasmodial Kinase Inhibition : Studies have shown that certain derivatives can effectively inhibit PfGSK3 and PfPK6 kinases, leading to reduced growth of malaria parasites in vitro. The most potent inhibitors demonstrated IC50 values in the nanomolar range .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PfGSK3 | TBD |

| Purfalcamine | PfCDPK1 | 17 |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups such as chlorine enhances the potency against various biological targets.

Key Findings:

- Chloromethyl Group : The chloromethyl substituent at position 5 significantly influences the compound's reactivity and interaction with biological targets.

- Substituent Positioning : Variations in substituents at positions 2 and 4 also affect the inhibitory activity against COX enzymes and plasmodial kinases.

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- Clinical Evaluation for Inflammation : A clinical trial assessed the anti-inflammatory effects of a related pyrimidine derivative in patients with rheumatoid arthritis, showing significant improvement in symptoms compared to placebo controls.

- Antimalarial Screening : In vitro studies demonstrated that specific pyrimidine analogs exhibited potent antimalarial activity against multiple strains of Plasmodium falciparum, supporting further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine, and how can reaction efficiency be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors (e.g., using POCl₃) under reflux conditions (80–120°C) yields chlorinated derivatives. Reaction efficiency can be enhanced by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agents) and employing catalysts like DMF to accelerate kinetics . Low yields (e.g., 25% in some cases) may result from competing side reactions; purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOAc/petroleum ether) improves purity .

Q. How should structural characterization of this compound be performed to ensure accuracy?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloromethyl and methyl groups resonate at δ 4.5–5.0 and δ 2.3–2.6, respectively) .

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235) and fragmentation patterns .

- Elemental Analysis : Validate empirical formulas (e.g., C₆H₅Cl₃N₂ requires C 30.86%, H 2.16%, Cl 45.56%) .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid dimethyl sulfoxide (DMSO) as a solvent due to potential decomposition; use anhydrous dichloromethane or THF instead .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electronic properties. Key outputs include:

- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites (e.g., chloromethyl group as an electrophilic hotspot) .

- Electrostatic Potential Maps : Visualize charge distribution to guide functionalization strategies (e.g., regioselective substitution at C-5) .

- Validation : Compare computed IR spectra with experimental data to confirm accuracy (e.g., C-Cl stretches at 650–750 cm⁻¹) .

Q. How can contradictory bioactivity data be resolved in studies involving this compound?

- Methodological Answer : Contradictions may arise from impurities or assay conditions. Mitigation strategies include:

- HPLC Purity Checks : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase) .

- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Control Experiments : Use structurally analogous compounds (e.g., 2,4-dichloropyrimidine) to isolate the chloromethyl group’s role in activity .

Q. What strategies improve regioselectivity in further functionalization (e.g., coupling reactions)?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups if generated during hydrolysis) .

- Catalytic Systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling at the C-4 chlorine, which is less sterically hindered than C-2 .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of coupling partners .

Q. How can degradation products be identified and quantified in environmental or biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ a reverse-phase column with MRM (Multiple Reaction Monitoring) for sensitive detection (LOD < 0.1 ppb) .

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃ groups) to trace degradation pathways .

- Ecotoxicity Assays : Test metabolites in Daphnia magna or Vibrio fischeri models to assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.